![molecular formula C7H10N2O2 B087091 methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 10250-59-6](/img/structure/B87091.png)
methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is also known by other names such as methyl 2,5-dimethylpyrazole-3-carboxylate and 1H-Pyrazole-5-carboxylic acid, 1,3-dimethyl-, methyl ester .
Synthesis Analysis
The synthesis of pyrazole derivatives, including methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, has been the subject of numerous studies . Various strategies have been employed, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .Molecular Structure Analysis
The molecular structure of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring with two methyl groups and a carboxylate group . The InChI string representation of the molecule isInChI=1S/C7H10N2O2/c1-5-4-6 (7 (10)11-3)9 (2)8-5/h4H,1-3H3
. Physical And Chemical Properties Analysis
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate has a molecular weight of 154.17 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 154.074227566 g/mol .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The pyrazole moiety is often incorporated into pharmaceuticals due to its bioactive profile, which can be tailored for specific antimicrobial targets .
Agriculture: Herbicides and Pesticides
In the agricultural sector, pyrazole derivatives serve as active ingredients in herbicides and pesticides. Their ability to disrupt the growth of unwanted plants and pests makes them valuable for crop protection. The structural versatility of pyrazoles allows for the synthesis of compounds with selective toxicity towards particular species .
Organic Synthesis: Building Blocks
The pyrazole ring found in methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a versatile scaffold in organic synthesis. It can act as a building block for the construction of more complex molecules. Its reactivity enables the formation of various functional groups, facilitating the synthesis of a wide range of organic compounds .
Drug Discovery: Anti-inflammatory and Analgesic Agents
Pyrazole derivatives are prominent in drug discovery, particularly as anti-inflammatory and analgesic agents. Their mechanism of action often involves the modulation of cyclooxygenase enzymes, which play a key role in the inflammatory response. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Coordination Chemistry: Ligands for Metal Complexes
In coordination chemistry, pyrazole-based ligands are used to form complexes with metals. These complexes have diverse applications, ranging from catalysis to materials science. The nitrogen atoms in the pyrazole ring can coordinate to metal ions, leading to the formation of stable complexes with unique properties .
Organometallic Chemistry: Catalysts
The pyrazole ring is also significant in organometallic chemistry, where it is used as a part of catalyst systems. These catalysts are employed in various chemical reactions, including polymerizations and hydrogenation processes. The stability and reactivity of pyrazole-containing catalysts contribute to their effectiveness in these applications .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, which could lead to various biological effects . A molecular simulation study suggested that a related compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This could potentially be a mode of action for Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, but further studies are needed to confirm this.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Pyrazole derivatives are known to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects
properties
IUPAC Name |
methyl 2,5-dimethylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)9(2)8-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGPXFQWUSRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480979 | |
Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
10250-59-6 | |
Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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